Bienvenue dans la boutique en ligne BenchChem!

2-[(S)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol

Chiral pharmacology Enantioselective receptor binding Stereochemical quality control

2-[(S)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol (CAS 1354007-54-7, PubChem CID is a chiral amino alcohol belonging to the N-benzyl-3-aminopyrrolidine class. It features a pyrrolidine ring bearing a benzyl-methyl-amino substituent at the (S)-configured 3-position and an N-hydroxyethyl group at the 1-position, with a molecular formula of C14H22N2O and a molecular weight of 234.34 g/mol.

Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
Cat. No. B7929676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(S)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol
Molecular FormulaC14H22N2O
Molecular Weight234.34 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C2CCN(C2)CCO
InChIInChI=1S/C14H22N2O/c1-15(11-13-5-3-2-4-6-13)14-7-8-16(12-14)9-10-17/h2-6,14,17H,7-12H2,1H3/t14-/m0/s1
InChIKeyHIJOQLFZFMQBGJ-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(S)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol: Chiral Pyrrolidine-Ethanolamine Building Block for Neuroscience and Medicinal Chemistry Procurement


2-[(S)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol (CAS 1354007-54-7, PubChem CID 66566934) is a chiral amino alcohol belonging to the N-benzyl-3-aminopyrrolidine class. It features a pyrrolidine ring bearing a benzyl-methyl-amino substituent at the (S)-configured 3-position and an N-hydroxyethyl group at the 1-position, with a molecular formula of C14H22N2O and a molecular weight of 234.34 g/mol [1]. This compound serves as a versatile synthetic intermediate and a scaffold for generating ligands targeting central nervous system (CNS) receptors, particularly dopamine and serotonin receptor subtypes, based on the established pharmacology of closely related (3S)-1-benzylpyrrolidin-3-amine derivatives [2].

Why In-Class Pyrrolidine-Ethanolamine Analogs Cannot Substitute for 2-[(S)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol in Receptor-Targeted Research


Pyrrolidine-ethanolamine derivatives with N-benzyl substitution are not functionally interchangeable. The (S)-enantiomer (CAS 1354007-54-7) possesses a defined three-dimensional configuration at the pyrrolidine 3-position that governs receptor recognition; its (R)-enantiomer (CAS 1353997-85-9) and the racemic mixture (CAS 1353962-95-4) may exhibit divergent binding profiles, as chirality at this centre has been shown to critically influence sigma-1 receptor affinity in structurally related amino alcohols [1]. Positional isomerism further differentiates these compounds: the N-benzyl positional isomer (CAS 1353999-65-1) places the benzyl substituent on the pyrrolidine ring nitrogen rather than the exocyclic amine nitrogen, altering the basicity and hydrogen-bonding orientation of the amine pharmacophore. Additionally, homologous extension from N-methyl to N-ethyl (CAS 1353954-73-0) increases lipophilicity by approximately 0.64 LogP units (from 1.185 to 1.8227) , which can markedly shift blood-brain barrier permeability predictions and off-target binding. These structural distinctions directly impact the pharmacological selectivity achievable with each analog.

Quantitative Differentiation Evidence for 2-[(S)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol Versus Closest Analogs


Enantiomeric Identity: (S)-Configuration Differentiates Target from (R)-Enantiomer and Racemate with Implications for Chiral Recognition at CNS Receptors

The target compound is the single (S)-enantiomer (CAS 1354007-54-7), distinguished from the (R)-enantiomer (CAS 1353997-85-9) and the racemic mixture (CAS 1353962-95-4). In the closely related series of enantiomeric arylpyrrolidinols evaluated at the sigma-1 receptor, chirality at the pyrrolidine 3-position produced significant differences in binding affinity, with individual enantiomers of amino alcohol ligands displaying distinct Ki values [1]. Commercially, LeYan supplies the (S)-enantiomer at 98% purity (product number 1775735), while the (R)-enantiomer (product 1775734) and racemate (product 1775733) are cataloged as separate items, each also at 98% purity, confirming that these three forms are manufactured, stored, and sold as distinct chemical entities . The MDL number for the (S)-enantiomer is MFCD21095536, distinct from MFCD21095535 for the (R)-enantiomer and MFCD21095534 for the racemate, providing unambiguous registry-level differentiation for procurement .

Chiral pharmacology Enantioselective receptor binding Stereochemical quality control

Lipophilicity Control: Target Compound LogP 1.185 Provides Balanced CNS Drug-Likeness Versus Excessively Lipophilic Ethyl Analog (LogP 1.82)

The target compound has a measured/distributor-reported LogP of 1.185 (TPSA 26.71 Ų) , placing it within the favorable range for oral CNS drug candidates (LogP 1–3, TPSA < 90 Ų). In contrast, the N-ethyl homolog 2-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol (CAS 1353954-73-0) has LogP 1.8227 with identical TPSA 26.71 Ų and molecular weight 262.39 g/mol . The +0.64 LogP increase corresponds to an approximately 4.4-fold higher octanol-water partition coefficient, which increases the risk of promiscuous off-target binding, CYP450 inhibition, and higher plasma protein binding. The unsubstituted parent 2-(pyrrolidin-1-yl)ethanol (CAS 2955-88-6) has LogP of only 0.49 and PSA 23.47 Ų , lacking the aromatic benzyl pharmacophore necessary for dopamine and serotonin receptor interactions [1].

Lipophilicity optimization CNS drug design Physicochemical profiling

Positional Isomer Differentiation: N-Benzyl on Exocyclic Amine Versus Pyrrolidine Ring Nitrogen Confers Distinct Pharmacophoric Geometry

The target compound bears the benzyl-methyl-amino substituent on the exocyclic amine at the pyrrolidine 3-position. Its positional isomer 2-[((S)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-ethanol (CAS 1353999-65-1) places the benzyl group on the pyrrolidine ring nitrogen (N1), leaving a secondary methylamino group at the 3-position . This isomerization alters the pKa of the basic amine centre: in the target compound, the tertiary amine (N-benzyl-N-methyl) has a predicted pKa approximately 0.5–1.0 units lower than the secondary methylamine in the positional isomer, based on established amine basicity trends (tertiary < secondary in aqueous solution for similarly substituted alkyl amines). The different protonation state at physiological pH (7.4) affects hydrogen-bonding capacity to receptor aspartate residues critical for aminergic GPCR binding [1]. Both isomers share identical computed LogP (1.185) and TPSA (26.71 Ų) , meaning that lipophilicity-based selection alone cannot distinguish them; only the connectivity difference and its impact on amine basicity justify choosing one over the other.

Positional isomerism Amine basicity Pharmacophore modeling

Class-Level Dopamine D4 and 5-HT2A Receptor Scaffold: Target Compound Shares the (3S)-1-Benzylpyrrolidin-3-amine Pharmacophore Core Validated in Published SAR

The target compound contains the (3S)-1-benzylpyrrolidin-3-amine scaffold that is the structural core of N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides, a published series demonstrating high-affinity binding to human dopamine D4 (hD4) and serotonin 5-HT2A receptors. In this series, several compounds displayed >500-fold selectivity for hD4 and 5-HT2A over hD2 and alpha-1 adrenergic receptors [1]. Furthermore, N-(1-benzylpyrrolidin-3-yl)arylbenzamides, which share the identical (S)-1-benzylpyrrolidin-3-amine core, were characterized as potent and selective hD4 antagonists, with one exemplar showing an IC50 of 1500 nM in a cAMP functional assay [2]. While no direct binding data for the target compound itself is publicly available, it functions as the amino alcohol variant of this validated pharmacophore. The N-hydroxyethyl group provides a synthetic handle for further derivatization (e.g., esterification, etherification, or oxidation) without abolishing the core scaffold's receptor recognition elements, a feature not available in the simpler N-methyl or N-unsubstituted intermediates .

Dopamine D4 receptor 5-HT2A receptor GPCR ligand design

Molecular Flexibility: 5 Rotatable Bonds Enable Conformational Sampling While Retaining Sufficient Rigidity for Receptor Complementarity

The target compound possesses 5 rotatable bonds (as computed by PubChem 2.1) [1], providing intermediate conformational flexibility. This is identical to the N-benzyl positional isomer and the ethyl analog (both also 5 rotatable bonds), but significantly greater than the unsubstituted 2-(pyrrolidin-1-yl)ethanol (CAS 2955-88-6), which has only 2 rotatable bonds and lacks the benzyl substituent entirely [2]. The 5 rotatable bonds confer an estimated number of accessible conformers in the low hundreds, allowing the ligand to adapt to receptor binding pockets while incurring a moderate entropic penalty upon binding. By contrast, the ethyl analog (CAS 1353954-73-0) introduces an additional methylene in the N-alkyl chain, increasing conformational freedom without adding polar interactions, which may reduce ligand efficiency (binding affinity per heavy atom) relative to the target compound . The target compound thus occupies a design sweet spot: sufficient flexibility for induced-fit binding, balanced by the conformational constraint of the pyrrolidine ring.

Conformational analysis Ligand efficiency Molecular design

Supplier Purity and Commercial Availability: 98% Assay with Multi-Vendor Sourcing Confirms Reproducible Procurement Quality

The target compound is commercially available from multiple independent suppliers at a specified purity of 98% (GC or HPLC). LeYan lists product 1775735 at 98% purity with TPSA 26.71 and LogP 1.185 . Fluorochem offers the compound (catalog 084074) at a listed price of 15,268 CNY/500 mg . AKSci provides the (R)-enantiomer (catalog 6107DS) at 95% minimum purity, while the racemic mixture is offered by MolCore at 98% purity under ISO certification for pharmaceutical R&D and quality control . This multi-vendor availability at defined purity levels provides procurement redundancy and batch-to-batch consistency. Price parity exists across enantiomers: Fluorochem lists both the (S)- and (R)-enantiomers at identical pricing (15,268 CNY/500 mg) , allowing selection based on stereochemical requirements rather than cost.

Chemical procurement Purity specification Supply chain reliability

Recommended Research and Industrial Application Scenarios for 2-[(S)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol Based on Quantitative Differentiation Evidence


Chiral Building Block for Dopamine D4 / 5-HT2A Receptor Ligand Libraries

The target compound provides the (3S)-configured 1-benzylpyrrolidin-3-amine core validated by Arora et al. (2005) for sub-type selective hD4 and 5-HT2A receptor binding with >500-fold selectivity over hD2 and alpha-1 adrenergic receptors [1]. The N-hydroxyethyl group serves as a versatile synthetic handle for amide, ester, or ether coupling to introduce diverse aryl/heteroaryl pharmacophores. Researchers designing focused libraries for antipsychotic or cognitive disorder targets should procure this specific (S)-enantiomer rather than the racemate, as the chirality at C3 is known to influence receptor recognition in structurally related amino alcohols [2].

Synthesis of Sigma-1 Receptor Ligands with Enantioselective Binding Profiles

Enantiomeric amino alcohols containing the pyrrolidine scaffold have been shown to exhibit chirality-dependent sigma-1 receptor affinity in both in silico and in vitro studies [2]. The target compound's (S)-configuration at the pyrrolidine 3-position and its intermediate LogP of 1.185 make it a suitable precursor for elaborating sigma-1 ligands with balanced CNS permeability. The N-benzyl-N-methyl tertiary amine motif is present in known sigma ligands such as BD1008 (Ki = 0.34 nM at sigma-1) , supporting the scaffold's relevance.

Physicochemical Probe for CNS Drug-Likeness Optimization Studies

With LogP 1.185, TPSA 26.71 Ų, 1 H-bond donor, and 3 H-bond acceptors, the target compound resides within the optimal CNS drug-like space (LogP 1–3, TPSA < 90 Ų, HBD ≤ 3). It can serve as a reference probe in physicochemical profiling experiments comparing the impact of N-alkyl chain extension (ethyl analog LogP 1.82) or N-benzyl positional isomerism on membrane permeability, as measured by PAMPA or Caco-2 assays . This makes it valuable for medicinal chemistry teams establishing SAR around amine substitution patterns.

Intermediate for Asymmetric Synthesis Requiring Defined (S)-Stereochemistry

Industrial process chemistry groups requiring a chirally pure (S)-pyrrolidine building block for the synthesis of GMP intermediates should select this compound over the racemate. The distinct MDL number (MFCD21095536) and CAS registry (1354007-54-7) provide unambiguous identity tracking for regulatory documentation. The compound's availability at 98% purity from multiple ISO-certified vendors supports scale-up feasibility with documented quality specifications.

Quote Request

Request a Quote for 2-[(S)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.